(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common name, structural formula, and molecular formula. It may also include its appearance, odor, and other physical characteristics.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Stereoisomeric Derivatives : Research by Sohár et al. (1992) involves the synthesis of stereochemically complex derivatives from diastereomerically pure tetrahydroisoquinolines, demonstrating the compound's utility in creating diverse molecular structures (Sohár et al., 1992).
Structure-Activity Relationship Studies : Gitto et al. (2010) investigated the structure-activity relationships of 1-aryl-tetrahydroisoquinoline derivatives, identifying compounds with significant anticonvulsant activity, highlighting the compound's potential in drug design (Gitto et al., 2010).
Conformational Analysis : Lazar et al. (1990) performed detailed conformational analyses of tetrahydroisoquinoline derivatives, providing insights into the stereochemical properties of these compounds (Lazar et al., 1990).
Biological Activity
Local Anesthetic Activity : Azamatov et al. (2023) evaluated the local anesthetic activity of tetrahydroisoquinoline derivatives, demonstrating their effectiveness in this application and the potential for further medicinal exploration (Azamatov et al., 2023).
Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory properties of a specific tetrahydroisoquinoline derivative, suggesting its potential use as a non-narcotic analgesic (Rakhmanova et al., 2022).
Psychopharmacological Activity : Sanoev (2022) investigated the acute toxicity and psychopharmacological activity of a tetrahydroisoquinoline derivative, finding sedative-anxiolytic properties at certain doses (Sanoev, 2022).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses to health and the environment.
Future Directions
Future directions could include potential applications of the compound, areas of research that need further exploration, and how the synthesis of the compound could be improved.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, you would typically refer to scientific literature and databases. If you have a specific compound that is well-studied or a specific aspect of the compound you are interested in, feel free to ask!
properties
IUPAC Name |
(1S)-6,7-dimethoxy-1-methyl-2-propyl-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-7-16-8-6-12-9-14(17-3)15(18-4)10-13(12)11(16)2/h9-11H,5-8H2,1-4H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINYXBLBBTXOG-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=CC(=C(C=C2C1C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC2=CC(=C(C=C2[C@@H]1C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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